Estradiol 17-Valerate-d9 is a synthetic derivative of estradiol, classified as a steroid hormone. It is primarily utilized in hormone replacement therapies and has applications in treating menopausal symptoms. The compound is characterized by the addition of a valerate group at the 17 position of the estradiol molecule, which enhances its pharmacokinetic properties. Estradiol 17-Valerate-d9 is also a stable isotope-labeled variant, which allows for precise tracking and analysis in biochemical studies.
The compound is derived from natural estradiol, which is synthesized in the ovaries and plays a crucial role in female reproductive health. Estradiol 17-Valerate-d9 is manufactured through chemical processes that modify the natural hormone to improve its therapeutic efficacy and stability.
Estradiol 17-Valerate-d9 falls under the category of synthetic estrogens, specifically as a steroid hormone. It is classified as an impurity reference material and stable isotope-labeled analytical standard in various pharmaceutical applications.
The synthesis of Estradiol 17-Valerate-d9 involves several steps, typically starting with natural estradiol. The process includes:
The reactions typically require controlled conditions to ensure high yields and purity. The use of solvents such as dichloromethane or ethanol may be involved to facilitate the reactions, followed by purification methods like chromatography to isolate the final product.
Estradiol 17-Valerate-d9 has a complex molecular structure characterized by:
The compound exhibits chirality at several positions, contributing to its biological activity. The presence of deuterium alters its mass spectrum, allowing for distinct identification during analytical procedures.
Estradiol 17-Valerate-d9 undergoes various chemical reactions typical for steroid compounds:
These reactions are significant for understanding its metabolism and pharmacodynamics within biological systems.
Estradiol 17-Valerate-d9 functions primarily through binding to estrogen receptors (ERs) in target tissues. Upon binding:
The binding affinity of Estradiol 17-Valerate-d9 to estrogen receptors influences its potency and efficacy compared to other estrogens.
Estradiol 17-Valerate-d9 is predominantly used in:
Estradiol 17-Valerate-d9 (CAS: 1316648-98-2) is a deuterium-labeled analog of the synthetic estrogen ester estradiol valerate. Its molecular formula is C₂₃H₂₃D₉O₃, with a molecular weight of 365.55 g/mol [1] [2] [5]. The compound serves as a stable isotope-labeled internal standard for quantitative bioanalysis, leveraging its near-identical chemical behavior to the non-deuterated analyte while providing distinct mass spectrometric differentiation [3] [8].
The deuterium labeling in Estradiol 17-Valerate-d9 occurs exclusively on the valerate moiety, with all nine hydrogen atoms of the pentanoate chain replaced by deuterium atoms. This substitution pattern is denoted chemically as 2,2,3,3,4,4,5,5,5-nonadeuteriopentanoate [5] [8]. The steroidal estradiol backbone (cyclopenta[a]phenanthrene structure) remains unmodified, preserving the core pharmacophore responsible for estrogen receptor binding [7] [9]. The specific isomeric SMILES notation illustrates this deuteration pattern:
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C
[8]
Table 1: Structural Characteristics of Estradiol 17-Valerate-d9
Characteristic | Specification |
---|---|
IUPAC Name | [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,5,5,5-nonadeuteriopentanoate |
Stereochemistry | Five defined stereocenters (8R,9S,13S,14S,17S) |
Deuterium Position | Valerate chain (C5 positions) |
Hydrogen Bond Donors | 1 (phenolic OH group) |
Hydrogen Bond Acceptors | 3 (carbonyl and ether oxygens) |
Estradiol 17-Valerate-d9 exhibits physicochemical properties largely consistent with its non-deuterated counterpart. The compound appears as a white crystalline powder under standard conditions [1] [3]. Its measured logP value of 6 indicates high lipophilicity, contributing to poor aqueous solubility and preferential solubility in organic solvents like DMSO, ethanol, and corn oil [5] [8]. The deuterium substitution increases molecular weight by approximately 2.5% compared to non-deuterated estradiol valerate (356.51 g/mol), which minimally affects melting point but may subtly influence crystallization kinetics [3] [7]. Stability studies recommend storage at +4°C to maintain isotopic integrity and chemical purity over extended periods [1] [5].
Table 2: Physicochemical Properties of Estradiol 17-Valerate-d9
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 365.55 g/mol | - |
Exact Mass | 365.291 g/mol | MS (calculated) |
Form | White crystalline powder | Room temperature |
LogP | 6.0 | Predicted |
Rotatable Bonds | 5 | Molecular structure |
Storage Temperature | +4°C | Long-term stability |
Solubility | Soluble in DMSO, ethanol, corn oil; insoluble in water | 25°C |
The structural and functional relationship between Estradiol 17-Valerate-d9 and its non-deuterated form (estradiol valerate, CAS: 979-32-8) demonstrates both significant similarities and critical distinctions:
Structural Conservation: Both compounds share identical steroidal geometry and functional group arrangement. The estrogenic activity is preserved in the deuterated analog since the receptor-binding phenolic A-ring and hydroxyl group remain unmodified [7] [9].
Mass Differential: The primary structural distinction lies in the deuteration of the valerate side chain, resulting in a mass increase from 356.51 g/mol to 365.55 g/mol. This 9-Da difference provides essential separation in mass spectrometric detection channels [3] [8].
Isotope Effects: Potential kinetic isotope effects may slightly delay metabolic cleavage of the valerate ester group in vivo. Esterase-mediated hydrolysis (Estradiol 17-Valerate-d9 + H₂O → Estradiol + Valeric Acid-d9) may proceed at marginally slower rates compared to the non-deuterated ester due to stronger C-D bonds [3] [8].
Chromatographic Behavior: Under reversed-phase HPLC conditions, both compounds exhibit nearly identical retention times, confirming similar hydrophobicity profiles. This co-elution enables precise normalization for matrix effects in quantitative bioanalysis [3] [6].
Table 3: Comparative Properties of Estradiol Valerate and Its Deuterated Analog
Property | Estradiol Valerate | Estradiol 17-Valerate-d9 |
---|---|---|
Molecular Formula | C₂₃H₃₂O₃ | C₂₃H₂₃D₉O₃ |
Molecular Weight | 356.51 g/mol | 365.55 g/mol |
CAS Number | 979-32-8 | 1316648-98-2 |
Metabolic Pathway | Esterase hydrolysis | Esterase hydrolysis (potential kinetic isotope effect) |
Chromatographic Retention | tR = 8.2 min (C18 column) | tR = 8.2 min (C18 column) |
Mass Spectrometric Detection | [M+H]+ m/z 357.24 | [M+H]+ m/z 366.29 |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: